molecular formula C19H21N3OS B4326943 3-amino-N-(4-ethylphenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(4-ethylphenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B4326943
M. Wt: 339.5 g/mol
InChI Key: RMRMXFYOHSUPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(4-ethylphenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide, also known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells and plays a critical role in B cell development and function. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies and autoimmune diseases.

Mechanism of Action

3-amino-N-(4-ethylphenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key enzyme involved in the signaling pathways of B cells, including the B cell receptor (BCR) signaling pathway. Inhibition of BTK activity leads to downstream effects, including inhibition of the PI3K/AKT and NF-κB signaling pathways, which are critical for the survival and proliferation of B cells.
Biochemical and Physiological Effects:
In preclinical studies, 3-amino-N-(4-ethylphenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis of malignant B cells. It has also been shown to reduce the activation of normal B cells and inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. 3-amino-N-(4-ethylphenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for once-daily dosing.

Advantages and Limitations for Lab Experiments

The advantages of using 3-amino-N-(4-ethylphenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide in lab experiments include its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis of malignant B cells. However, the limitations of using 3-amino-N-(4-ethylphenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide include its high cost and limited availability, as well as the need for careful evaluation of its potential off-target effects and toxicity.

Future Directions

There are several potential future directions for the development of 3-amino-N-(4-ethylphenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or CD20 antibodies, to enhance the efficacy of treatment. Another area of interest is the evaluation of BTK inhibitors in combination with immunotherapy, such as checkpoint inhibitors or CAR-T cell therapy, to enhance the immune response against malignant B cells. Additionally, the development of more selective and potent BTK inhibitors with improved pharmacokinetic properties is an ongoing area of research.

Scientific Research Applications

3-amino-N-(4-ethylphenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis (programmed cell death) of malignant B cells. 3-amino-N-(4-ethylphenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide has also been evaluated in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has shown efficacy in reducing disease activity.

properties

IUPAC Name

3-amino-N-(4-ethylphenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-5-13-6-8-14(9-7-13)22-18(23)17-16(20)15-11(3)10(2)12(4)21-19(15)24-17/h6-9H,5,20H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRMXFYOHSUPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C(=C3C)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-N-(4-ethylphenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

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